6'-Methyl-4'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
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Overview
Description
6’-Methyl-4’-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride is a complex organic compound featuring a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-4’-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6’-Methyl-4’-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6’-Methyl-4’-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Methyl-4’-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[3.1.0]hexane: A structurally related compound used in medicinal chemistry.
Uniqueness
6’-Methyl-4’-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride is unique due to its specific substitution pattern and the presence of the spiro-morpholinone moiety.
Properties
Molecular Formula |
C14H25ClN2O2 |
---|---|
Molecular Weight |
288.81 g/mol |
IUPAC Name |
2'-methyl-4'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-9(2)16-8-14(18-10(3)13(16)17)6-11-4-5-12(7-14)15-11;/h9-12,15H,4-8H2,1-3H3;1H |
InChI Key |
DPZBRVYQYJJHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3)C(C)C.Cl |
Origin of Product |
United States |
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